Enhanced Acidity: pKa Reduction vs. Unsubstituted Phenylphosphonic Acid
The introduction of the electron-withdrawing para-nitro group substantially lowers the first acid dissociation constant (pKa1) of the phosphonic acid group. Experimental thermodynamic pKa1 for (4-nitrophenyl)phosphonic acid is reported as 1.09 [1]. This represents a 0.74–0.77 unit decrease compared to the pKa1 of unsubstituted phenylphosphonic acid, which ranges from 1.83 to 1.86 in the literature [1]. This enhanced acidity directly influences metal-binding equilibria and surface adsorption kinetics.
| Evidence Dimension | First acid dissociation constant (pKa1) |
|---|---|
| Target Compound Data | pKa1 = 1.09 |
| Comparator Or Baseline | Phenylphosphonic acid: pKa1 = 1.83–1.86 |
| Quantified Difference | ΔpKa1 = -0.74 to -0.77 (target is more acidic) |
| Conditions | Thermodynamic pKa values determined by potentiometric titration in aqueous solution at 25 °C |
Why This Matters
A lower pKa indicates greater proton dissociation at a given pH, leading to stronger electrostatic attraction and faster self-assembly kinetics on metal oxide surfaces, which is critical for reproducible device fabrication and catalyst preparation.
- [1] Nagarajan, K.; Shelly, K. P.; Perkins, R. R.; Stewart, R. Can. J. Chem. 1987, 65, 1729–1733. View Source
